N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride
Description
Structural Elucidation
Core Thiazolidinone Scaffold Configuration
4-Oxo and 2-Sulfanylidene Substitution Patterns
The thiazolidinone core of this compound features a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Key substituents include a 4-oxo (carbonyl) group at position 4 and a 2-sulfanylidene (thioxo) group at position 2. These functional groups contribute to the ring’s electronic properties and reactivity. The 4-oxo group is typically non-reactive under mild conditions, while the 2-sulfanylidene moiety enhances nucleophilic activity at the adjacent carbon (C5).
| Position | Functional Group | Chemical Role |
|---|---|---|
| C2 | Sulfanylidene (C=S) | Electrophilic site for nucleophilic attack |
| C4 | Oxo (C=O) | Hydrogen bond acceptor |
The thiazolidinone ring adopts a near-planar conformation, as evidenced by X-ray crystallography data showing root-mean-square (r.m.s.) deviations of 0.020 Å for the S-N-C-O-C ring system. This planarity is critical for intermolecular interactions in the crystalline state.
Conformational Analysis of the 1,3-Thiazolidine Ring
The 1,3-thiazolidine ring system exhibits envelope or half-chair conformations depending on substituents. In this compound, the N3-substituent (linked to the pyridine-3-carboxamide moiety) introduces steric strain, favoring a distorted conformation. Crystallographic data reveal slight deviations from planarity, with the N3 atom displaced by 0.141 Å in one molecule and 0.100 Å in another within the asymmetric unit.
| Conformational Feature | Description | Impact |
|---|---|---|
| Envelope | C5 atom displaced from the ring plane | Facilitates hydrogen bonding |
| Half-chair | Alternating up/down puckering | Modulates π-system interactions |
Pyridine-3-carboxamide Moiety Integration
Amide Bond Geometry and Torsional Effects
The pyridine-3-carboxamide group connects to the thiazolidinone via an amide bond (N-C=O). This bond is planar due to resonance stabilization, with a typical C=O bond length of ~1.22 Å and C-N bond length of ~1.35 Å. The torsional angle between the thiazolidinone ring and pyridine moiety is critical for molecular packing. In the crystal structure, this angle varies between 79.7° and 66.8° for two distinct molecules in the asymmetric unit.
| Bond | Length (Å) | Role |
|---|---|---|
| C=O (amide) | 1.22 | Hydrogen bond acceptor |
| C-N (amide) | 1.35 | Controls torsional flexibility |
Protonation State of Pyridine Nitrogen
The pyridine nitrogen in the pyridine-3-carboxamide group is protonated in the hydrochloride salt form. This protonation occurs due to the acidic environment created by the chloride counterion, enhancing the molecule’s solubility in polar solvents. The protonated nitrogen participates in N-H⋯O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
| Protonation Site | Impact |
|---|---|
| Pyridine N | Increases dipole moment |
| Amide NH | Forms intermolecular H-bonds |
Hydrochloride Salt Formation
Counterion Coordination Chemistry
The hydrochloride salt form introduces a chloride anion (Cl⁻) that interacts with the protonated pyridine nitrogen and amide NH group. In the crystal structure, Cl⁻ participates in N-H⋯Cl⁻ hydrogen bonds, further stabilizing the supramolecular assembly. The counterion’s coordination geometry is influenced by the spatial arrangement of donor atoms, favoring a octahedral-like environment around Cl⁻.
| Interaction Type | Donor | Distance (Å) |
|---|---|---|
| N-H⋯Cl⁻ | Pyridine N-H | 1.85–2.05 |
| O-H⋯Cl⁻ | Amide O-H | 1.95–2.10 |
Impact on Crystallographic Packing
The hydrochloride salt’s crystalline packing is dominated by N-H⋯O and N-H⋯Cl⁻ hydrogen bonds, forming chain-like structures along the a-axis. Adjacent chains interact via π-π stacking between pyridine rings (centroid–centroid distance: 3.506 Å). This dual interaction network creates a three-dimensional supramolecular lattice with graph-set motifs R4^4(18) and R4^2(14).
| Packing Motif | Description | Stabilizing Forces |
|---|---|---|
| Hydrogen-bonded chains | Linear arrangement of molecules | N-H⋯O, N-H⋯Cl⁻ |
| π-π stacking | Parallel pyridine ring alignment | Aromatic-aromatic interactions |
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVEKWRBYIFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method is considered green chemistry due to the use of water as a solvent, which minimizes the use of hazardous chemicals . The reaction conditions usually involve stirring the mixture at room temperature, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The green chemistry principles are often applied to ensure environmentally friendly production methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The C=S group in the thiazolidinone ring undergoes nucleophilic substitution reactions under alkaline conditions.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Thiol-disulfide exchange | Basic aqueous medium (pH 9–11) | Replacement of the sulfanylidene group with other nucleophiles (e.g., CN⁻) | |
| Alkylation | Alkyl halides in DMF, 60–80°C | Formation of S-alkyl derivatives |
These reactions are critical for modifying the compound’s electronic properties and enhancing solubility.
Ring-Opening Reactions
The thiazolidinone ring can undergo hydrolysis or ring expansion under acidic/basic conditions:
-
Acidic Hydrolysis :
In 1M HCl at reflux, the ring opens to form a thiol intermediate and pyridine-3-carboxamide fragments. -
Base-Induced Rearrangement :
In NaOH/ethanol, the sulfanylidene group participates in ring expansion to form a six-membered thiomorpholine derivative.
Coordination Chemistry
The compound acts as a bidentate ligand via:
-
Sulfur (C=S)
-
Oxygen (amide carbonyl)
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | S, O | Anticancer agent enhancement |
| Fe(III) | S | Catalytic oxidation studies |
Complexation alters bioavailability and redox properties, as observed in analogous thiazolidinone-metal complexes.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
At physiological pH (7.4), the pyridine nitrogen remains protonated, enhancing water solubility.
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) reveal:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Oxidative (H₂O₂) | Sulfoxide derivative | S-oxidation |
| Photolytic (UV light) | Pyridine ring cleavage products | Radical-mediated breakdown |
Degradation is minimized in inert atmospheres and amber glass containers .
Functional Group Interactions
-
Amide Hydrolysis :
The pyridine-3-carboxamide moiety undergoes hydrolysis in strong acids (e.g., H₂SO₄) to yield pyridine-3-carboxylic acid and ammonia. -
Electrophilic Aromatic Substitution :
The pyridine ring participates in nitration at the 5-position under HNO₃/H₂SO₄.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide hydrochloride is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial effects against various pathogens. A study indicated that modifications in the thiazolidinone structure can enhance antibacterial activity, particularly against resistant strains of bacteria . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential through in vitro studies. For instance, derivatives of thiazolidinones have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). One specific derivative was reported to have an IC₅₀ value of 3.96 μM against MCF-7 cells, indicating potent anticancer activity . The mechanism involves the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research suggests that thiazolidinone derivatives can modulate immune responses, offering therapeutic potential in treating inflammatory diseases .
Materials Science Applications
In materials science, this compound is explored for its unique electronic and optical properties. The compound serves as a precursor for synthesizing novel materials with applications in organic electronics and photonics.
Organic Electronics
The incorporation of thiazolidinone structures into polymer matrices can enhance charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that these materials exhibit improved stability and efficiency compared to conventional organic semiconductors .
Organic Synthesis Applications
This compound acts as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations.
Synthetic Routes
The synthetic routes often involve condensation reactions with aldehydes or ketones under basic conditions. This approach facilitates the formation of more complex molecules with diverse biological activities .
Case Studies
- Synthesis of Anticancer Agents : A series of thiazolidinone derivatives were synthesized by modifying the carboxamide group, leading to compounds with enhanced anticancer activity against multiple cancer cell lines .
- Development of Antimicrobial Compounds : Researchers synthesized novel derivatives by altering substituents on the thiazolidinone ring, resulting in compounds with improved efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
Epalrestat: An aldose reductase inhibitor used to treat diabetic neuropathy.
Rhodanine derivatives: Compounds with various pharmacological properties, including antimicrobial and antitumor activities.
Uniqueness
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride is unique due to its specific structure, which combines a thiazolidine ring with a pyridine carboxamide group
Biological Activity
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide hydrochloride (CAS Number: 353505-83-6) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound features a thiazolidine ring fused with a pyridine moiety, contributing to its diverse biological effects. The IUPAC name is N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide hydrochloride, and its molecular formula is .
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide showed significant activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-oxo...) | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide has been evaluated against various cancer cell lines. A recent study utilized an MTT assay to determine the cytotoxic effects on human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (Harmine) |
|---|---|---|
| HCT116 | 2.40 ± 0.12 | 2.54 ± 0.82 |
| HepG2 | 2.17 ± 0.83 | 2.54 ± 0.82 |
These findings suggest that the compound exhibits comparable or superior activity to established anticancer agents, indicating its potential as a lead compound in cancer therapy.
Antioxidant Activity
The antioxidant capacity of thiazolidine derivatives has been documented in several studies. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases.
Case Studies
- Study on Thiazolidine Derivatives : A comprehensive study synthesized various thiazolidine derivatives and evaluated their biological activities. Among them, N-(4-oxo...) demonstrated remarkable antibacterial and anticancer properties, reinforcing the importance of structural modifications in enhancing biological efficacy .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of N-(4-oxo...) with target proteins involved in cancer pathways. The results indicated strong interactions with key enzymes, suggesting a mechanism for its anticancer activity .
Q & A
Basic Research Question
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% by area normalization) .
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve molecular geometry, bond lengths, and angles (e.g., average C–C bond length: 1.383 Å in related thiazolidinone derivatives) .
- Spectroscopy : IR and NMR to confirm functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹).
How is X-ray crystallography applied to determine the crystal system and space group of this compound?
Basic Research Question
- Data Collection : Use a diffractometer (e.g., Stoe IPDS 2) with MoKα radiation (λ = 0.71073 Å) at 296 K .
- Space Group Assignment : For a related compound, triclinic P-1 was identified with unit cell parameters a = 11.4481 Å, b = 12.0276 Å, c = 12.5556 Å, α = 91.798°, β = 100.282°, γ = 98.068° .
- Refinement : SHELXL97 refines structures to R = 0.079 and wR = 0.225 .
How can positional disorder in the thiazolidinone ring be resolved during crystallographic refinement?
Advanced Research Question
Disorder in the thiazolidinone ring (e.g., split positions for S and O atoms) is addressed via:
- Occupancy Refinement : Assign partial occupancies (e.g., 0.509:0.491 for S1A/S1B in a derivative) using SHELXL97 .
- Restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles .
- Validation : Check ADPs (atomic displacement parameters) to ensure disorder modeling doesn’t introduce artifacts .
What intermolecular interactions stabilize the crystal lattice of this compound?
Advanced Research Question
- Hydrogen Bonding : N–H···O and C–H···O interactions (e.g., N2–H···O1A: 2.72 Å) .
- π–π Stacking : Between pyridine and benzene rings (centroid–centroid distance: 3.794 Å) .
- C–H···Cl Interactions : Observed in chloro-substituted derivatives, contributing to layer formation .
- Software Tools : ORTEP-3 visualizes interactions; WinGX generates publication-ready tables .
What computational tools are recommended for refining and visualizing crystallographic data?
Advanced Research Question
- Structure Solution : SHELXS97 for direct methods; SIR97 for charge-flipping .
- Refinement : SHELXL97 for least-squares optimization, handling disorder and twinning .
- Visualization : ORTEP-3 for thermal ellipsoid plots; Mercury for packing diagrams .
- Validation : PLATON/CHECKCIF to flag geometric outliers .
How should researchers address discrepancies in reported crystallographic parameters (e.g., bond lengths)?
Advanced Research Question
- Data Source Comparison : Cross-reference with high-resolution studies (e.g., R < 0.05 preferred).
- Thermal Motion Analysis : High ADPs may indicate dynamic disorder, requiring TLS refinement .
- Experimental Conditions : Ensure consistent data collection temperatures (e.g., 296 K vs. 100 K) .
- Software Settings : Confirm refinement parameters (e.g., weighting schemes in SHELXL) match across studies .
What strategies optimize the synthesis of enantiomerically pure derivatives?
Advanced Research Question
- Chiral Auxiliaries : Use L-proline derivatives to induce asymmetry in the thiazolidinone ring .
- Chromatography : Chiral HPLC (e.g., Daicel columns) to separate enantiomers.
- Crystallization : Recrystallize in polar solvents (e.g., ethanol/water) to enhance enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
